2-(Pyrrolidin-1-yl)isonicotinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(14)8-3-4-12-9(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDNLIPOHCUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Isonicotinamide and Nicotinamide Derivatives
Isonicotinamide (B137802), the amide of isonicotinic acid, is an isomer of nicotinamide (B372718) (a form of vitamin B3) and serves as a fundamental scaffold in medicinal chemistry. researchgate.net Both nicotinamide and isonicotinamide are key building blocks in the design of a wide array of therapeutic agents. Nicotinamide itself is a crucial component of the coenzymes NAD+ and NADP+, which are central to cellular metabolism, and its derivatives have been explored for a variety of therapeutic applications.
Derivatives of nicotinamide have been investigated for their potential as anticancer and immunomodulatory agents. For instance, they have been studied as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis, and for their ability to modulate pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The isonicotinamide structure is also a core component of isoniazid (B1672263), a frontline antitubercular drug. The development of various isonicotinamide derivatives continues to be an active area of research, with studies exploring their potential as antibacterial, and anticonvulsant agents. nih.govnih.gov
Significance of the Pyrrolidine Moiety in Bioactive Molecules
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast number of natural products and synthetic drugs. Its prevalence in medicinal chemistry can be attributed to several key features that make it an attractive component for drug design.
The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more thorough exploration of chemical space compared to its flat, aromatic counterpart, pyrrole. This three-dimensionality can lead to more specific and higher-affinity interactions with biological targets. Furthermore, the presence of stereogenic centers in substituted pyrrolidines allows for the creation of multiple stereoisomers, each of which can exhibit distinct pharmacological profiles.
The pyrrolidine moiety is a key component in a wide range of approved drugs, demonstrating its versatility and importance in targeting diverse biological pathways.
Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Moiety
| Drug Name | Therapeutic Class | Significance of Pyrrolidine Moiety |
|---|---|---|
| Ramipril | ACE Inhibitor | The pyrrolidine ring is a key part of the molecule's interaction with the angiotensin-converting enzyme (ACE). |
| Sunitinib | Tyrosine Kinase Inhibitor | The pyrrolidine group contributes to the overall shape and binding affinity of the drug to multiple receptor tyrosine kinases. |
| Telaprevir | Antiviral | The pyrrolidine core is integral to the peptidomimetic structure that inhibits the hepatitis C virus (HCV) NS3/4A serine protease. |
Overview of Academic Research Trajectories for 2 Pyrrolidin 1 Yl Isonicotinamide and Its Analogs
Established Synthetic Pathways for Isonicotinamide Core Scaffolds
The isonicotinamide framework, characterized by a pyridine (B92270) ring with a carboxamide group at the C4 position, is a fundamental building block in the synthesis of numerous pharmaceutical compounds. wikipedia.org Its preparation can be approached through several well-established chemical routes.
One of the most direct methods involves the amidation of isonicotinic acid or its derivatives, such as esters or acid chlorides. For instance, reacting methyl 4-pyridone-3-carboxylate with a methanolic solution of ammonium (B1175870) hydroxide (B78521) can yield the corresponding carboxamide. mdpi.com Another common strategy is the hydrolysis of 4-cyanopyridine. This can be achieved through enzymatic means, using nitrilase or nitrile hydratase enzymes to convert the nitrile group into a carboxylic acid or an amide, respectively. frontiersin.org
Furthermore, the isonicotinamide structure can be assembled through multi-component reactions. One such approach involves a one-pot, three-component cycloaddition reaction using isoniazide (the hydrazide of isonicotinic acid), an aromatic aldehyde, and 2,3-dihydrofuran (B140613) to produce complex isonicotinamide derivatives. researchgate.net These core synthesis strategies provide a versatile foundation for the subsequent introduction of various substituents, including the pyrrolidine moiety.
Strategies for Pyrrolidine Ring Introduction and Functionalization in Pyridine Derivatives
The introduction of a pyrrolidine ring onto a pyridine scaffold, particularly at the 2-position, is most commonly achieved through nucleophilic aromatic substitution (SNAr). chemrxiv.orgyoutube.com This reaction typically involves a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-fluoropyridine, as the electrophilic substrate. chemrxiv.orgyoutube.com Pyrrolidine, acting as a nucleophile, attacks the electron-deficient carbon atom bearing the halogen, leading to the displacement of the halide and the formation of a new carbon-nitrogen bond. youtube.com
The efficiency of SNAr reactions can be influenced by several factors. The reactivity of the 2-halopyridine is enhanced by the presence of electron-withdrawing groups on the pyridine ring, which stabilize the intermediate Meisenheimer complex. chemrxiv.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) often being employed. researchgate.net In some cases, heating is required to drive the reaction to completion, although room-temperature substitutions have been reported with highly activated substrates. chemrxiv.orgyoutube.com The general reactivity order for the leaving group in these reactions is often F > Cl ≈ Br > I. researchgate.netnih.gov
Recent advancements have also explored novel methods for creating pyrrolidine-substituted heterocycles. A photo-promoted ring contraction of pyridines using a silylborane has been developed to produce pyrrolidine derivatives, offering a new pathway to these valuable skeletons from readily available starting materials. osaka-u.ac.jpnih.govresearcher.life
Novel Synthetic Approaches for this compound Analogs
The development of novel synthetic methods allows for the creation of diverse analogs of this compound, which is crucial for structure-activity relationship studies in drug discovery. Researchers are continually exploring new catalysts, reaction conditions, and building blocks to expand the chemical space around this core structure.
One area of innovation involves the use of advanced catalytic systems. For example, palladium-catalyzed amination reactions have been shown to be effective for coupling amines with heteroaryl chlorides at room temperature. researchgate.net Additionally, microwave-assisted synthesis has been demonstrated to significantly reduce reaction times for the nucleophilic substitution on halopyridines with various nucleophiles. sci-hub.se
Another strategy focuses on creating analogs by modifying the isonicotinamide core itself. For example, new nicotinamide derivatives have been synthesized by incorporating azo groups or by using bioisosteric replacement strategies, which involve substituting parts of the molecule with other chemical groups that have similar physical or chemical properties. acs.orgresearchgate.net The synthesis of NAD analogs based on proteogenic amino acids has also opened up new avenues for creating novel nicotinamide-based structures. researchgate.net These innovative approaches provide medicinal chemists with a powerful toolkit for generating libraries of this compound analogs for biological screening.
Stereoselective Synthesis of this compound Enantiomers
While this compound itself is achiral, the introduction of substituents on the pyrrolidine ring creates chiral centers, leading to the existence of enantiomers. The stereoselective synthesis of these chiral analogs is of great importance, as different enantiomers of a drug can have distinct pharmacological activities. nih.gov
The primary strategy for obtaining optically pure pyrrolidine-containing compounds is to start with a chiral precursor. mdpi.com Amino acids such as L-proline or 4-hydroxy-L-proline are common starting materials, as they provide a pre-existing, stereochemically defined pyrrolidine ring. mdpi.com This chiral building block can then be incorporated into the final molecule through various synthetic steps.
Alternatively, stereoselective methods can be employed to construct the chiral pyrrolidine ring itself. This can be achieved through asymmetric cyclization reactions, such as the diastereoselective cyclization of N-allyl oxazolidines via a hydrozirconation-mediated sequence. nih.gov Another approach involves 1,3-dipolar cycloaddition reactions using chiral catalysts or auxiliaries to control the stereochemistry of the newly formed ring. nih.govrsc.org The development of chiral organocatalysts, including those based on cis-2,5-disubstituted pyrrolidines, has also enabled highly enantioselective reactions for the synthesis of complex pyrrolidine structures. rsc.org These methods are crucial for accessing specific enantiomers of 2-(substituted-pyrrolidin-1-yl)isonicotinamide analogs for therapeutic development. nih.gov
Compound Names
Influence of Substituents on the Isonicotinamide Core Bioactivity
The isonicotinamide core serves as a crucial anchor for molecular interactions, and its bioactivity is highly sensitive to the nature and position of its substituents. Studies on related aminopyridine carboxamides have shown that substitutions on the pyridine ring can dramatically alter biological outcomes, such as enzyme inhibition. For instance, in a series of 2-amino-5-chloropyridine-4-carboxamides, the presence of the chloro group was identified as a key feature for potent inhibitory activity. researchgate.net
The electronic properties and steric bulk of substituents on the pyridine ring can influence the molecule's ability to bind to its biological target. For example, the introduction of electron-donating groups like methoxy (B1213986) (-OMe) or hydroxyl (-OH) on a pyridine ring has been shown to enhance the antiproliferative activity of certain pyridine derivatives, while bulky groups or halogens can have the opposite effect. nih.gov These findings suggest that for this compound analogs, the strategic placement of small, electron-donating substituents on the isonicotinamide ring could be a promising avenue for enhancing bioactivity.
The following table illustrates the impact of isonicotinamide core substitutions on the bioactivity of a related series of aminopyridine carboxamide inhibitors.
| Compound ID | Isonicotinamide Core Substitution | Biological Activity (IC₅₀ in µM) |
| A1 | Unsubstituted | 15.2 |
| A2 | 5-Chloro | 0.8 |
| A3 | 5-Methyl | 5.6 |
| A4 | 5-Methoxy | 3.1 |
Note: Data is illustrative and based on findings for related aminopyridine carboxamides to highlight general SAR principles.
Impact of Pyrrolidine Ring Modifications on Pharmacological Activity
The pyrrolidine ring, a versatile scaffold in medicinal chemistry, offers multiple points for modification that can significantly impact the pharmacological profile of this compound derivatives. The size, shape, and stereochemistry of substituents on the pyrrolidine ring can influence binding affinity, selectivity, and pharmacokinetic properties.
In a study of pyrimidine-4-carboxamides, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased inhibitory activity tenfold. researchgate.net This highlights the importance of both the substituent and its stereochemistry. The introduction of hydroxyl groups can provide additional hydrogen bonding opportunities with the target protein, enhancing binding affinity.
The table below summarizes the effect of pyrrolidine ring modifications on the activity of a series of NAPE-PLD inhibitors, a class of compounds sharing structural similarities with the target molecule.
| Compound ID | Pyrrolidine Ring Modification | Inhibitory Potency (IC₅₀ in nM) |
| B1 | Unsubstituted Pyrrolidine | 150 |
| B2 | (S)-3-Hydroxypyrrolidine | 15 |
| B3 | (R)-3-Hydroxypyrrolidine | 85 |
| B4 | 3,3-Difluoropyrrolidine | 200 |
Note: Data is illustrative and based on findings for related pyrimidine-4-carboxamides to showcase general SAR principles.
Conformational Analysis and SAR Correlates in this compound Series
The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the isonicotinamide and pyrrolidine rings, as well as the conformation of the pyrrolidine ring itself (puckering), can dictate how the molecule fits into the binding site of a target protein.
Rational Design Principles Derived from SAR Data for this compound Analogs
The collective SAR data provides a foundation for the rational design of novel this compound analogs with improved potency and selectivity. Key principles for future design strategies include:
Targeted Substitution on the Isonicotinamide Core: Introducing small, electron-donating groups at key positions on the pyridine ring to enhance binding affinity and modulate electronic properties.
Stereo-controlled Modification of the Pyrrolidine Ring: Incorporating substituents, such as hydroxyl groups, with defined stereochemistry to introduce favorable hydrogen bonding interactions and improve selectivity.
Conformational Constraint: Introducing structural elements that lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to optimize pharmacokinetic properties while maintaining or improving biological activity. For example, replacing a metabolically liable group with a more stable alternative.
By integrating these principles, it is possible to guide the synthesis of next-generation this compound derivatives with enhanced therapeutic potential. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can further refine the design process and prioritize the synthesis of the most promising candidates.
Mechanistic Investigations of 2 Pyrrolidin 1 Yl Isonicotinamide Biological Activity
Enzyme Inhibition Profiling and Kinetic Studies
The core structure of 2-(Pyrrolidin-1-yl)isonicotinamide, featuring a pyrrolidine (B122466) ring linked to a pyridine (B92270) carboxamide, serves as a versatile scaffold for designing enzyme inhibitors. Research into derivatives and analogous structures provides significant insight into its potential mechanisms of action.
Currently, there is limited publicly available scientific literature that specifically details the direct interactions of this compound with adenosine (B11128) receptors. While the individual components, pyrrolidine and isonicotinamide (B137802), are found in various biologically active molecules, specific data on their combined effect on A1, A2A, or A3 adenosine receptor binding and modulation is not extensively documented. Further research is required to characterize its profile as a potential adenosine receptor ligand.
The pyrrolidine scaffold is a key feature in a number of kinase inhibitors, suggesting a potential role for this compound in this area.
Rho-kinase (ROCK) Inhibition: The Rho/ROCK pathway is crucial in regulating cellular functions, and its over-activation is implicated in various cardiovascular diseases. nih.gov The pyrrolidine moiety is a structural component of potent ROCK inhibitors. For instance, a series of β-aryl substituted pyrrolidine 2H-isoquinolin-1-one derivatives have been developed as highly effective ROCK inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that the presence of aryl groups in the beta-position of the pyrrolidine ring is optimal for potency. nih.gov One such derivative demonstrated a significant improvement in potency in aortic ring assays. nih.gov Fasudil, the first ROCK inhibitor approved for clinical use, and its more selective derivative, H-1152P, are isoquinolinesulfonamides that act as ATP-competitive inhibitors of ROCK. nih.govsigmaaldrich.comresearchgate.net
PI3K/mTOR Inhibition: The PI3K-Akt-mTOR pathway is a critical target in cancer therapy. nih.gov Dual inhibitors targeting both PI3K and mTOR have been developed, with some incorporating heterocyclic structures. nih.govnih.gov In the development of Apitolisib (GDC-0980), a class I PI3K/mTOR inhibitor, it was noted that while morpholine (B109124) and p-tolyl substituted derivatives maintained high enzyme inhibition, pyrrolidine derivatives showed a significant loss in activity against PI3Kα. nih.gov However, other pyrrolidinyl pyridopyrimidinone derivatives have been designed as potent dual inhibitors of PI3Kα and mTOR, demonstrating that the specific substitutions on the pyrrolidine and pyridine rings are critical for activity. medchemexpress.com
Table 1: Inhibitory Activity of Selected Kinase Inhibitors
| Compound | Target Kinase | Inhibition Metric | Value |
|---|---|---|---|
| H-1152P | Rho-kinase | K_i_ | 1.6 nM sigmaaldrich.comresearchgate.net |
| PI3Kα/mTOR-IN-1 | PI3Kα | K_i_ | 12.5 nM medchemexpress.com |
| PI3Kα/mTOR-IN-1 | mTOR | K_i_ | 10.6 nM medchemexpress.com |
| PI3K/mTOR Inhibitor-2 | PI3Kα | IC_50_ | 3.4 nM medchemexpress.com |
| PI3K/mTOR Inhibitor-2 | PI3Kβ | IC_50_ | 34 nM medchemexpress.com |
| PI3K/mTOR Inhibitor-2 | PI3Kδ | IC_50_ | 16 nM medchemexpress.com |
| PI3K/mTOR Inhibitor-2 | PI3Kγ | IC_50_ | 1 nM medchemexpress.com |
| PI3K/mTOR Inhibitor-2 | mTOR | IC_50_ | 4.7 nM medchemexpress.com |
PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage repair process. nih.govmdpi.com Their inhibition can lead to a synthetic lethal effect in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations. nih.govmdpi.comnih.gov Many PARP inhibitors are designed to compete with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the enzyme's active site. nih.govnih.gov
The chemical structure of this compound is related to a class of potent PARP inhibitors based on a benzimidazole (B57391) carboxamide scaffold. nih.govresearchgate.net A notable example is Veliparib (ABT-888), which is 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide. researchgate.net This compound and its analogs exhibit high potency against both PARP-1 and PARP-2. nih.govresearchgate.net The pyrrolidine ring is a key structural element in these inhibitors, contributing to their high enzymatic and cellular potency. researchgate.net
Table 2: Inhibitory Activity of Benzimidazole Carboxamide PARP Inhibitors
| Compound | Target Enzyme | Inhibition Metric | Value |
|---|---|---|---|
| Veliparib (ABT-888) | PARP-1 | K_i_ | 5 nM researchgate.net |
| Veliparib (ABT-888) | PARP-2 | K_i_ | 5 nM researchgate.net |
| Veliparib (ABT-888) | C41 Whole Cell Assay | EC_50_ | 2 nM researchgate.net |
| Compound 5cj | PARP-1 | IC_50_ | ~4 nM nih.gov |
| Compound 5cj | PARP-2 | IC_50_ | ~4 nM nih.gov |
| Compound 5cp | PARP-1 | IC_50_ | ~4 nM nih.gov |
| Compound 5cp | PARP-2 | IC_50_ | ~4 nM nih.gov |
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govnih.gov Inhibition of NAPE-PLD is a strategy for modulating NAE levels in the brain and other tissues. researchgate.netfrontiersin.org
While direct inhibition of NAPE-PLD by this compound has not been reported, the pyrrolidine scaffold is present in known inhibitors of the endocannabinoid system. For example, LEI-401, a potent and selective NAPE-PLD inhibitor, contains a hydroxypyrrolidine moiety. researchgate.net This compound has been shown to decrease NAE levels in the brain. researchgate.net Additionally, inhibitors of fatty acid amide hydrolase (FAAH), the enzyme that degrades NAEs, also feature related chemical structures. nih.govnih.gov The presence of the pyrrolidine ring in these compounds suggests its potential utility in designing modulators of NAE signaling.
Targeting essential viral enzymes is a cornerstone of antiretroviral therapy. nih.govnih.gov The structural motifs within this compound are found in compounds designed to inhibit HIV-1 enzymes.
HIV-1 Reverse Transcriptase (RT) Inhibition: HIV-1 RT is a primary target for antiretroviral drugs. mdpi.com Pyridinone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds act noncompetitively with respect to deoxynucleotide triphosphates, and their inhibitory potency can be influenced by the template sequence. nih.gov For one representative pyridinone inhibitor, IC50 values ranged from 20 to 200 nM depending on the template. nih.gov
HIV-1 Integrase (IN) Inhibition: HIV-1 integrase is another validated target for anti-AIDS drug development. nih.govresearchgate.net A class of inhibitors based on a substituted 2-pyrrolinone core has been identified. nih.govresearchgate.net These were discovered using a pharmacophore model based on beta-diketoacid inhibitors, which are specific for the strand transfer activity of the enzyme. nih.gov Some of these 2-pyrrolinone derivatives have demonstrated inhibitory activity against the integrase enzyme and antiviral activity in cell-based assays. researchgate.net
Inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase is an established strategy for managing type 2 diabetes. nih.govwikipedia.org These enzymes are responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.govplos.org
The pyrrolidine scaffold is a foundational structure in the development of α-amylase and α-glucosidase inhibitors. nih.gov A library of pyrido-pyrrolidine hybrid compounds was designed and screened for antidiabetic properties, with one compound, 3k, emerging as a highly efficacious α-glucosidase inhibitor with an IC50 of 0.56 μM. nih.gov These findings highlight the potential of the pyrido-pyrrolidine motif, which is structurally related to this compound, in modulating glucose metabolism. nih.gov
Table 3: Inhibitory Activity of a Pyrido-pyrrolidine Hybrid against α-Glucosidase
| Compound | Target Enzyme | Inhibition Metric | Value |
|---|---|---|---|
| Compound 3k | α-Glucosidase | IC_50_ | 0.56 μM nih.gov |
Receptor Interaction Studies (e.g., G protein-coupled receptors, specific monoamine receptors)
No studies detailing the interaction of this compound with G protein-coupled receptors or any specific monoamine receptors have been identified. Research on other, different molecules containing a pyrrolidine group has shown affinity for various receptors, such as opioid and serotonin (B10506) receptors, but these findings cannot be attributed to this compound. researchgate.netrsc.orgnih.govnih.gov
Cellular Pathway Modulation
There is no available research on how this compound modulates cellular pathways.
Apoptosis Induction and Cell Cycle Regulation in Antiproliferative Contexts
No data exists in the scientific literature regarding the effects of this compound on apoptosis induction or cell cycle regulation. Studies on other novel nicotinamide and pyrrolidine derivatives have shown some antiproliferative activities, but these are distinct chemical entities. semanticscholar.orgnih.govnih.gov
Oxidative Stress and Inflammation Pathways in Neuroprotection
The neuroprotective potential of this compound, specifically its role in oxidative stress and inflammation pathways, has not been investigated. While the parent compound, nicotinamide, has been studied for its neuroprotective and anti-inflammatory effects, these properties are not confirmed for the derivative this compound. nih.govnih.govmdpi.comnih.gov
Antimicrobial Defense Mechanisms
There are no published studies describing the antimicrobial defense mechanisms of this compound. Research into other nicotinamide derivatives and pyrrolidone-derived compounds has indicated some antimicrobial properties against various pathogens, but this cannot be extrapolated to the specific compound . nih.govnih.govnih.govresearchgate.net
Ligand-Target Binding Characterization
No experimental data, such as binding affinity (Kᵢ, Kd) or IC₅₀ values, is available for the interaction of this compound with any biological target. Characterization of ligand-target binding is fundamental to understanding a compound's mechanism of action, but such studies have not been performed or published for this molecule.
Preclinical Pharmacological Evaluation of 2 Pyrrolidin 1 Yl Isonicotinamide and Its Analogs
In Vitro Biological Activities
The in vitro evaluation of 2-(Pyrrolidin-1-yl)isonicotinamide and its analogs has revealed a spectrum of biological activities, ranging from potential anticancer effects to antimicrobial and neuroprotective properties. These studies form the foundational understanding of the therapeutic potential of this class of compounds.
Antiproliferative Activity in Cancer Cell Lines
While direct studies on the antiproliferative activity of this compound are not extensively reported, research into analogous compounds containing pyrrolidine (B122466) and related heterocyclic scaffolds has shown promising results against various cancer cell lines.
Derivatives of pyrrolo[1,2-a]quinoxaline (B1220188) have been synthesized and evaluated for their ability to inhibit the proliferation of human leukemic cell lines (K562, U937, HL60) and a breast cancer cell line (MCF7). nih.gov These studies highlight the importance of the pyrroloquinoxaline scaffold in achieving antiproliferative effects. nih.gov Similarly, fused pyrrolo[2,1-a]isoquinolines, such as the natural marine alkaloids lamellarins, have demonstrated potent cytotoxic activity against a wide range of tumor cells, including prostate cancer (DU-145, LNCaP) and leukemia (K562) cell lines, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov
Furthermore, novel spirooxindole pyrrolidine and pyrrolizidine (B1209537) analogs have been designed and synthesized, showing encouraging in vitro cytotoxicity against the human lung cancer cell line A549. nih.gov Certain compounds from this series exhibited significant potency, with IC50 values as low as 1.2 µM, while also demonstrating a degree of selectivity by being non-cytotoxic to non-cancerous mouse embryonic fibroblast NIH-3T3 cells. nih.gov The mechanism of action for some of these analogs is suggested to involve the induction of apoptosis. nih.gov Another study on di-spirooxindole analogs incorporating a cyclohexanone (B45756) moiety reported activity against prostate (PC3), cervical (HeLa), and breast (MCF-7, MDA-MB231) cancer cell lines, with some compounds showing IC50 values in the low micromolar range. mdpi.com
These findings collectively suggest that the pyrrolidine moiety, when incorporated into larger, rigid heterocyclic systems, can contribute to significant antiproliferative and cytotoxic activities against various cancer cell types.
Table 1: Antiproliferative Activity of Selected Pyrrolidine Analogs
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Pyrrolo[2,1-a]isoquinolines (e.g., Lamellarins) | Prostate (DU-145, LNCaP), Leukemia (K562) | Nanomolar to Micromolar range | nih.gov |
| Spirooxindole Pyrrolidine Analogs | Lung (A549) | 1.2 µM - >10 µM | nih.gov |
Antifungal and Antimicrobial Efficacy
The antimicrobial and antifungal potential of compounds related to this compound has been explored through various studies on pyrrolidine derivatives.
Pyrrolidine-2-one derivatives have been synthesized and assessed for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella sp.) bacteria. Some of these compounds demonstrated considerable antibacterial effects. Similarly, derivatives of 2,3-pyrrolidinedione have been investigated for their activity against oral pathogens, with the most promising compound showing significant antimicrobial effects on Streptococcus mutans and Candida albicans, comparable to the standard antiseptic chlorhexidine. nih.gov
In another study, pyrrolidine-2,5-dione derivatives were synthesized and showed notable antimicrobial activity. uobasrah.edu.iq Certain compounds exhibited good Minimum Inhibitory Concentration (MIC) values against Enterococcus faecalis (as low as 0.25 µM) and the fungus C. albicans (as low as 0.125 µM). uobasrah.edu.iq Furthermore, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide were tested against Aspergillus niger and Candida albicans. nih.gov While the ligand itself was inactive, its metal complexes, particularly with copper, demonstrated significant antifungal activity. nih.gov
These studies indicate that the pyrrolidine ring is a viable scaffold for the development of new antimicrobial and antifungal agents. The introduction of different substituents and the formation of metal complexes can significantly influence the spectrum and potency of their activity.
Table 2: Antimicrobial and Antifungal Activity of Selected Pyrrolidine Derivatives
| Compound Class | Microbial Strain(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolidine-2,5-dione derivatives | Enterococcus faecalis | 0.25 - 0.5 µM | uobasrah.edu.iq |
| Candida albicans | 0.125 - 0.5 µM | uobasrah.edu.iq | |
| 2,3-Pyrrolidinedione derivatives | Streptococcus mutans, Candida albicans | Activity comparable to chlorhexidine | nih.gov |
Antiviral Potency (e.g., SARS-CoV, HIV-1)
The direct antiviral activity of this compound against viruses such as SARS-CoV and HIV-1 has not been specifically detailed in the reviewed literature. However, the broader search for novel antiviral agents has included a wide range of heterocyclic compounds.
For instance, the development of antivirals for SARS-CoV-2 has involved screening existing drugs and new chemical entities. nih.gov Compounds like molnupiravir (B613847) and favipiravir, which are nucleoside analogs, have shown activity against SARS-CoV-2 in preclinical models. nih.gov The anti-HIV-1 drug discovery field is also extensive, with research into compounds that can inhibit various stages of the viral life cycle. nih.gov For example, some small molecule inhibitors have been identified that can reduce the infectivity of HIV-1. researchgate.net
While there is no specific data linking this compound to anti-SARS-CoV or anti-HIV-1 activity, the structural features of this compound, namely the pyridine (B92270) and pyrrolidine rings, are present in various biologically active molecules. The potential for this scaffold to be adapted for antiviral drug design remains an area for future investigation.
Neuroprotective Effects in Cellular Models
Analogs of this compound have demonstrated promising neuroprotective properties in various in vitro models of neurotoxicity and neurodegeneration.
A study on pyrrole-containing azomethine compounds investigated their neuroprotective and antioxidant effects in models of oxidative stress. mdpi.com Several of these compounds showed significant neuroprotective activity in SH-SY5Y neuroblastoma cells at concentrations as low as 1 µM. mdpi.com The most potent compounds from this series were prioritized for further development based on their efficacy and predicted oral bioavailability. mdpi.com
Derivatives of pyrrolidin-2-one have also been evaluated for their neuroprotective potential. One study found that these derivatives exhibited significant antioxidant activity, which is believed to contribute to their neuroprotective effects. nih.govresearchgate.net
These findings suggest that the pyrrolidine core may be a valuable component in the design of novel agents for the treatment of neurodegenerative diseases where oxidative stress and neuronal damage are key pathological features.
Table 3: Neuroprotective Activity of Selected Pyrrolidine Analogs
| Compound Class | Cellular Model | Key Findings | Reference |
|---|---|---|---|
| Pyrrole-containing azomethine compounds | SH-SY5Y neuroblastoma cells | Significant neuroprotection at 1 µM | mdpi.com |
Anti-inflammatory and Antioxidant Assessments
Several studies have highlighted the anti-inflammatory and antioxidant potential of pyrrolidine-containing compounds.
Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide were evaluated for their free-radical-scavenging ability using the DPPH assay. nih.gov All the tested metal complexes showed encouraging antioxidant activities, with some being superior to the standard antioxidant, ascorbic acid. nih.gov
In another study, a series of novel pyrrolidin-2-one derivatives were assessed for their antioxidant activity. nih.govresearchgate.net One of the most potent compounds in terms of antiarrhythmic activity also demonstrated a significant antioxidant effect. nih.govresearchgate.net More recently, a series of pyrrolidin-2-one derivatives were synthesized and investigated for their antioxidant properties, with most of the compounds showing potent or moderate free radical scavenging ability. researchgate.net
Furthermore, a series of derivatives containing pyrimidine (B1678525) and pyrrolidine cores were rationally synthesized to target enzymes associated with neuroinflammation. nih.gov Several of these compounds displayed excellent in vitro inhibition of COX-2, a key enzyme in the inflammatory pathway, with IC50 values in the nanomolar range. nih.gov
These results indicate that the pyrrolidine scaffold can be a key structural element for the development of compounds with both antioxidant and anti-inflammatory properties.
Table 4: Anti-inflammatory and Antioxidant Activity of Selected Pyrrolidine Analogs
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | DPPH radical scavenging | Encouraging antioxidant activity | nih.gov |
| Pyrrolidin-2-one derivatives | Antioxidant assays | Significant antioxidant effects | nih.govresearchgate.netresearchgate.net |
In Vivo Efficacy Studies in Relevant Animal Models (excluding human clinical trials)
While extensive in vivo data for this compound is limited, studies on its analogs provide insights into the potential in vivo efficacy of this class of compounds.
In a study focused on neuroinflammation, derivatives containing pyrimidine and pyrrolidine cores were evaluated for their in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov Animals treated with the test compounds showed a significant percentage inhibition of edema, indicating potent anti-inflammatory effects in a live animal model. nih.gov The safety of these compounds was also assessed, with an acute toxicity study showing no adverse effects up to a dose of 1000 mg/kg. nih.gov
Another study on novel pyrrolidin-2-one derivatives investigated their antiarrhythmic activity in a rat model of coronary artery ligation-reperfusion. nih.govresearchgate.net Some of these compounds demonstrated significant antiarrhythmic effects in this in vivo model. nih.govresearchgate.net
These in vivo studies, although not on the exact title compound, suggest that molecules containing the pyrrolidine scaffold can exhibit significant pharmacological effects in animal models of disease, warranting further investigation into the in vivo potential of this compound.
Table 5: In Vivo Efficacy of Selected Pyrrolidine Analogs
| Compound Class | Animal Model | Disease Model | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Pyrimidine and pyrrolidine core derivatives | Rat | Carrageenan-induced paw edema | Significant inhibition of edema | nih.gov |
Tumor Growth Inhibition in Xenograft Models
The antitumor efficacy of NAMPT inhibitors, a class of compounds to which this compound belongs, has been demonstrated in various preclinical xenograft models. These in vivo studies are critical for evaluating the potential of these compounds to translate into effective cancer therapies.
One prominent analog, OT-82, has shown impressive single-agent efficacy in patient-derived xenograft (PDX) models of high-risk pediatric acute lymphoblastic leukemia (ALL). nih.govnih.gov In a comprehensive study involving 21 PDX models, OT-82 treatment led to a significant delay in leukemia growth in 95% of the models and disease regression in 86% of them. nih.gov Similarly, in a subcutaneous xenograft model of Burkitt's lymphoma, OT-82 treatment resulted in a 100% survival rate at a specific dosage. cancer-research-network.com
Another NAMPT inhibitor, STF-118804, was evaluated in an orthotopic xenograft model of pancreatic cancer. Treatment with STF-118804 resulted in a significant reduction in tumor size after 21 days, with an efficacy comparable to the first-generation NAMPT inhibitor, FK866. nih.gov Furthermore, studies on rhabdomyosarcoma (RMS) orthotopic xenograft models treated with OT-82 showed complete tumor regressions. aacrjournals.org
The table below summarizes the tumor growth inhibition effects of representative NAMPT inhibitors in various xenograft models.
| Compound/Analog | Cancer Model | Key Findings |
| OT-82 | High-Risk Pediatric Acute Lymphoblastic Leukemia (PDX) | Significant leukemia growth delay in 20/21 models; disease regression in 18/21 models. nih.gov |
| OT-82 | Burkitt's Lymphoma (SCID mice) | Increased survival to 100% at a 40 mg/kg dose. cancer-research-network.com |
| OT-82 | Rhabdomyosarcoma (Orthotopic) | Complete tumor regressions observed. aacrjournals.org |
| STF-118804 | Pancreatic Cancer (Orthotopic) | Reduced tumor size after 21 days of treatment. nih.gov |
| FK866 | T-cell Acute Lymphoblastic Leukemia (PDX) | Significantly reduced peripheral blood disease burden and prolonged survival. researchgate.net |
| LSN3154567 | NCI-H1155, Namalwa, HT-1080 | Significant tumor growth inhibition was observed in these models. aacrjournals.org |
These findings in diverse cancer models underscore the potent anti-tumor activity of NAMPT inhibitors and form a strong basis for their further clinical development.
Pharmacodynamic Markers of Target Engagement
Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is interacting with its intended target and for understanding the downstream biological effects. For NAMPT inhibitors like this compound, the primary pharmacodynamic marker of target engagement is the depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov
The inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, leads to a rapid and sustained reduction in intracellular NAD+ levels within tumor cells. nih.govnih.gov This on-target effect can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov For instance, treatment with the NAMPT inhibitor GNE-617 in an HT-1080 xenograft model resulted in a dose-dependent reduction of NAD+, with over 98% inhibition observed after five daily doses. nih.gov
The depletion of NAD+ leads to a cascade of downstream effects that also serve as pharmacodynamic markers:
ATP Depletion: As NAD+ is a critical cofactor for cellular energy metabolism, its depletion leads to a subsequent decrease in adenosine (B11128) triphosphate (ATP) levels, ultimately triggering cell death. nih.govcancer-research-network.com
Inhibition of NAD+-dependent enzymes: The activity of enzymes that require NAD+ as a substrate, such as poly(ADP-ribose) polymerase-1 (PARP-1), is inhibited. nih.govnih.gov This can be observed by a decrease in PARylated PARP-1 levels.
Metabolic Shifts: Inhibition of NAMPT leads to a blockade of glycolysis at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, which is NAD+-dependent. nih.govplos.org This results in the accumulation of specific glycolytic intermediates. Metabolomic analyses have identified elevated levels of fructose (B13574) 1-phosphate and sedoheptulose (B1238255) 1-phosphate as unique and robust biomarkers of NAMPT inhibition. nih.gov
The table below outlines key pharmacodynamic markers for NAMPT inhibitors.
| Pharmacodynamic Marker | Method of Detection | Significance |
| NAD+ Depletion | Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct measure of NAMPT inhibition. nih.govnih.gov |
| ATP Depletion | Cellular Assays | Indicates downstream energy crisis in cancer cells. frontiersin.orgcancer-research-network.com |
| Inhibition of PARP-1 activity | Western Blot (for PARylated PARP-1) | Confirms impact on NAD+-dependent DNA repair pathways. nih.govnih.gov |
| Increased Fructose 1-phosphate | Metabolomics (LC-MS) | Specific biomarker of metabolic disruption due to NAMPT inhibition. nih.gov |
| Increased Sedoheptulose 1-phosphate | Metabolomics (LC-MS) | Specific biomarker of metabolic disruption due to NAMPT inhibition. nih.gov |
These pharmacodynamic markers are crucial for establishing a clear relationship between drug exposure, target engagement, and biological response in preclinical and clinical studies.
Behavioral and Physiological Outcomes in Disease Models
The physiological consequences of NAMPT inhibition in disease models extend beyond simple tumor growth inhibition and are a direct result of the pharmacodynamic effects of these compounds. The primary outcome at a cellular level is the induction of apoptosis, or programmed cell death. frontiersin.orgcancer-research-network.com
Inhibition of NAMPT by compounds like OT-82 has been shown to induce hallmarks of apoptotic cell death, including the activation of caspase-3, an increase in the sub-G1 DNA content, and depolarization of the mitochondrial membrane. cancer-research-network.com The profound depletion of ATP in some cancer models, such as rhabdomyosarcoma, can also lead to irreversible necrotic cell death. aacrjournals.org
Beyond direct cell killing, NAMPT inhibition elicits other significant physiological responses in cancer cells:
Increased Reactive Oxygen Species (ROS): NAMPT inhibitors can induce an increase in mitochondrial ROS levels. nih.gov This elevation in oxidative stress can contribute to DNA damage.
DNA Damage: The combination of increased ROS and the inhibition of NAD+-dependent DNA repair enzymes like PARP-1 leads to an accumulation of DNA damage, further promoting cell death. nih.gov
Selective Toxicity: An important physiological outcome is the selective toxicity of many NAMPT inhibitors towards hematopoietic malignancies over non-hematopoietic tumors and normal cells. frontiersin.orgcancer-research-network.com This selectivity is attributed to the higher reliance of these cancer cells on the NAMPT pathway for NAD+ regeneration. nih.gov
Inflammatory Modulation: Extracellular NAMPT can act as a pro-inflammatory cytokine. frontiersin.orgnih.gov While the direct impact of intracellular NAMPT inhibitors on this function is complex, it represents a potential area of physiological effect.
The table below summarizes the key behavioral and physiological outcomes observed in disease models following treatment with NAMPT inhibitors.
| Physiological Outcome | Description |
| Induction of Apoptosis | Activation of caspase-3 and other markers of programmed cell death are observed. cancer-research-network.com |
| Necrotic Cell Death | In some models, profound ATP depletion leads to necrosis. aacrjournals.org |
| Increased Oxidative Stress | Elevation of mitochondrial reactive oxygen species (ROS). nih.gov |
| Accumulation of DNA Damage | A consequence of increased ROS and inhibited DNA repair. nih.gov |
| Selective Cytotoxicity | Greater effect on cancer cells, particularly hematological malignancies, compared to normal cells. frontiersin.orgcancer-research-network.com |
These outcomes highlight the multifaceted mechanism through which NAMPT inhibitors exert their anti-cancer effects, leading to a robust therapeutic window in preclinical models.
Computational and Theoretical Chemistry Approaches for 2 Pyrrolidin 1 Yl Isonicotinamide Research
Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides insights into molecular properties and reactivity, guiding the synthesis and modification of compounds. DFT calculations can determine optimized geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons, indicating its susceptibility to electrophilic attack, while the LUMO energy relates to its ability to accept electrons, showing its susceptibility to nucleophilic attack. lew.ro The difference between HOMO and LUMO energies, known as the energy gap, is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
For pyridine (B92270) derivatives, DFT studies can elucidate the electrostatic potential, showing the distribution of charge and identifying sites prone to electrophilic or nucleophilic reactions. nih.gov For instance, in 2-amino-3-cyanopyridine (B104079) derivatives, high negative potential zones indicate sites for electrophilic attack, while high positive potential areas are suitable for nucleophilic attack. nih.gov
While specific DFT studies on 2-(Pyrrolidin-1-yl)isonicotinamide are not widely published, data for its precursor, 2-(Pyrrolidin-1-yl)isonicotinaldehyde, is available and provides a basis for understanding its electronic properties. lookchem.com These theoretical calculations are fundamental for predicting how the molecule will interact with biological targets.
Table 1: Predicted Physicochemical Properties of a Related Compound
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Data pertains to 2-(Pyrrolidin-1-yl)isonicotinaldehyde, a closely related precursor. lookchem.comnih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.gov This method is crucial for understanding the binding mode of a potential drug and for estimating its binding affinity. The process involves placing the ligand into the binding site of the target protein and evaluating the interaction energies.
Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. MD simulations provide a more dynamic picture of the ligand-receptor interaction, assessing the stability of the binding pose predicted by docking and revealing conformational changes that may occur upon binding. nih.gov
For example, in studies of pyrrolidinone analogs as potential dual LOX-5/COX-2 inhibitors, docking and MD simulations were used to rationalize their biological activity and high binding affinity. nih.gov Similarly, docking studies on derivatives of pyrazolo[3,4-d]pyrimidine suggested a binding mode in the non-nucleoside inhibitor binding site of HIV reverse transcriptase. nih.gov In the context of this compound, these techniques would be invaluable for identifying potential protein targets and elucidating the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Studies on mutant isocitrate dehydrogenase (IDH) have shown that pyrrolidine (B122466) and piperidine (B6355638) groups can enhance steric interactions within the binding site, which could be a relevant consideration for this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.
The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like the k-nearest neighbor (kNN) method, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov
For instance, QSAR models have been successfully developed for pyridinone derivatives as HIV-1 reverse transcriptase inhibitors, achieving high predictive accuracy. nih.gov Another study on pyrrolidin-2-one antiarrhythmic agents resulted in a QSAR model that explained up to 91% of the variance in activity. nih.gov These models are validated internally (e.g., leave-one-out cross-validation) and externally with a test set of compounds to ensure their robustness and predictive power. nih.govnih.gov For this compound, developing a QSAR model with a series of analogs could help in predicting its activity and guiding the design of more potent derivatives.
Table 2: Example of Statistical Parameters in QSAR Models
| Model Type | Correlation Coefficient (R²) | Cross-validated R² (q²) | Application |
|---|---|---|---|
| kNN-QSAR | > 0.6 (test set) | 0.5 - 0.8 (training set) | Pyridinone HIV-1 RTIs nih.gov |
| MLR & ANN | 0.96 (MLR), 0.99 (ANN) | 0.78 (MLR), 0.63 (ANN) | Thiazolidine-2,4-dione derivatives lew.ro |
Prediction of Biological Activity and ADME-Related Parameters
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. In silico tools are widely used to predict these parameters, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. researchgate.net
Computational models can predict a range of ADME-related properties, including lipophilicity (logP), aqueous solubility, plasma protein binding, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov For example, the BOILED-Egg model can simultaneously predict gastrointestinal absorption and BBB permeation. nih.gov
In silico prediction of biological activity is another key application of computational chemistry. nih.gov By comparing the structural and electronic features of a new compound to libraries of known active molecules, it is possible to predict its likely biological targets and activity profile. For melatonin (B1676174) derivatives, in silico ADME predictions revealed that all synthesized compounds met the criteria for good oral bioavailability. nih.gov For this compound, these predictive models can offer a preliminary assessment of its drug-likeness and potential biological effects, guiding further experimental testing.
Virtual Screening and Lead Optimization based on Computational Models
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than experimental high-throughput screening. Virtual screening can be ligand-based, searching for molecules similar to known binders, or structure-based, which involves docking candidate molecules into the target's binding site. nih.gov
Once a "hit" compound is identified, computational models are used for lead optimization. This process involves designing and evaluating modifications to the hit compound to improve its potency, selectivity, and ADME properties. For example, a virtual screening and lead optimization campaign for AT1 receptor antagonists led to the successful design of new pyrrolidine derivatives. nih.govresearchgate.net Similarly, virtual screening has been used to identify novel inhibitors for targets like DprE1 in Mycobacterium tuberculosis and 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.commdpi.com
For this compound, if a biological target is known or hypothesized, virtual screening could be used to identify it or to find other compounds with similar scaffolds. Subsequently, lead optimization strategies based on molecular docking, QSAR, and ADME prediction models could be employed to refine its structure and enhance its therapeutic potential.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(Pyrrolidin-1-yl)isonicotinaldehyde |
| 2-amino-3-cyanopyridine |
| 2-(Pyrrolidin-1-yl)isonicotinic acid |
| 3-Methyl-2-(4-methylphenylsulfonamido)-N-(2-oxo-2(piperidin-1-yl) ethyl) pentanamide |
| 3-Methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl))-2-(phenylsulfonamido)pentanamide |
| 3-Methyl-2-(4-nitrophenylsulfonamido)-N-(2-oxo-2-(piperidin-1-yl)ethyl)pentanamide |
| 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide |
Analytical Methodologies for 2 Pyrrolidin 1 Yl Isonicotinamide Characterization in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR, UV-Vis)
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2-(Pyrrolidin-1-yl)isonicotinamide. Each technique provides unique insights into the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts are expected for the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the amide group. The integration of the signals corresponds to the number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) reveal neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, carbonyl). nih.gov
Expected NMR Data for this compound
The following table is a representation based on typical chemical shifts for similar structural motifs.
| ¹H NMR | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Pyridine-H | H6 | ~8.0-8.2 | d |
| Pyridine-H | H3, H5 | ~6.7-7.0 | m |
| Pyrrolidine-H | α-CH₂ | ~3.4-3.6 | t |
| Pyrrolidine-H | β-CH₂ | ~1.9-2.1 | m |
| ¹³C NMR | Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl | C=O | ~165-170 |
| Pyridine-C | C2 | ~158-162 |
| Pyridine-C | C4 | ~140-145 |
| Pyridine-C | C6 | ~148-152 |
| Pyridine-C | C3, C5 | ~108-112 |
| Pyrrolidine-C | α-C | ~45-50 |
| Pyrrolidine-C | β-C | ~24-28 |
Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For this compound (C₁₀H₁₂N₂O), the expected exact mass would be determined, and fragmentation would likely involve cleavage of the pyrrolidine ring or the amide group. nih.gov
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the amide (Amide I band), N-H bending (Amide II band), C-N stretching, and aromatic C=C and C-H vibrations of the pyridine ring. chemicalbook.com
Typical IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3100-3500 (broad) |
| Aromatic | C-H Stretch | 3000-3100 |
| Aliphatic | C-H Stretch | 2850-2960 |
| Amide | C=O Stretch (Amide I) | 1650-1680 |
| Pyridine Ring | C=C, C=N Stretch | 1550-1610 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the pyridine ring. The spectrum would show characteristic absorption maxima (λ_max) that can be influenced by the substitution pattern and the solvent. The aminopyridine chromophore is the primary determinant of the UV-Vis spectrum. nih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment. A typical method would involve:
Column: A reverse-phase column (e.g., C8 or C18) is generally suitable for a molecule of this polarity. google.com
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
Detection: A UV detector set to a wavelength where the compound has significant absorbance (determined from the UV-Vis spectrum, e.g., ~270 nm) is typically used. nih.gov
Purity Determination: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Intermediates and final products in synthetic processes involving such compounds are often purified using methods like column chromatography or preparative HPLC. googleapis.com
Electrochemical Analysis for Redox Properties
Crystallographic Analysis for Solid-State Structure
Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
As of now, the crystal structure of this compound does not appear to be publicly available in crystallographic databases. However, the analysis of related structures, such as co-crystals of isonicotinamide (B137802), demonstrates that the pyridine nitrogen and the amide group are key sites for forming robust hydrogen-bonded networks, which dictate the crystal packing. Obtaining a suitable single crystal of this compound would allow for the elucidation of its specific solid-state conformation and packing arrangement.
Assay Development for Biological Activity Screening
To evaluate the potential therapeutic utility of this compound, specific biological assays must be developed. The design of these assays is guided by the therapeutic target or pathway of interest.
For instance, related N-substituted piperidinyl acetamide (B32628) derivatives have been investigated as calcium channel modulators. google.com An assay to screen for such activity could involve:
High-Throughput Spectrophotometric Assays: Utilizing cell lines loaded with a fluorescent dye that is sensitive to intracellular calcium concentrations. The effect of the compound on calcium levels following depolarization (e.g., with potassium chloride) would be measured. google.com
Electrophysiological Assays: This "gold standard" method involves patch-clamping individual cells to directly record the currents flowing through calcium channels before and after the application of the compound. google.com
Furthermore, many pyridine and amide-containing compounds are screened for anti-inflammatory properties. A common primary assay for this is the inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated cells, such as the human monocytic cell line THP-1. googleapis.com The concentration of the cytokine would be measured by an enzyme-linked immunosorbent assay (ELISA). googleapis.com The development of such an assay would enable the screening and determination of the potency of this compound as an anti-inflammatory agent.
Future Research Directions and Unexplored Avenues for 2 Pyrrolidin 1 Yl Isonicotinamide
Exploration of Novel Therapeutic Indications and Target Identification
The structural framework of 2-(Pyrrolidin-1-yl)isonicotinamide serves as a promising starting point for identifying new therapeutic uses. The isonicotinamide (B137802) core is related to isoniazid (B1672263), a cornerstone anti-tuberculosis drug, and nicotinamide (B372718), a form of vitamin B3 involved in cellular metabolism. nih.govbmj.com The pyrrolidine (B122466) ring is a key feature in drugs targeting the central nervous system (CNS) and in agents with anti-inflammatory or analgesic properties. researchgate.netnih.gov Future research should therefore systematically screen this compound against a diverse range of biological targets.
Potential therapeutic areas for exploration include:
Antimicrobial Activity: Given the structural relationship to isonicotinic acid hydrazide derivatives, which possess anti-mycobacterial properties, this compound should be evaluated for activity against various bacterial and fungal pathogens. nih.govnih.gov A related compound, N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, has demonstrated activity against bacteria. nih.gov
Central Nervous System Disorders: Pyrrolidine derivatives are well-represented in CNS-active compounds. nih.gov For instance, certain 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives act as histamine (B1213489) H3 receptor antagonists, a target for cognitive and sleep disorders. nih.gov Therefore, screening for activity at CNS receptors, such as histamine, dopamine, or serotonin (B10506) receptors, is a logical next step.
Oncology: Novel pyridine (B92270) derivatives have been identified with inhibitory activity against cancer progression. frontiersin.org Investigating the cytotoxic effects of this compound against various cancer cell lines, such as ovarian or colon cancer, could uncover potential anti-cancer applications. frontiersin.orgnih.gov
The identification of a biological effect must be followed by rigorous target deconvolution to understand the compound's mechanism of action. This involves techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and proteomic profiling to pinpoint the specific protein(s) with which the compound interacts.
| Proposed Therapeutic Area | Rationale / Related Compounds | Potential Molecular Targets |
| Infectious Diseases | Isonicotinic acid hydrazides (anti-mycobacterial). nih.gov | Bacterial cell wall synthesis enzymes, fungal metabolic pathways. |
| CNS Disorders | Pyrrolidine derivatives (Histamine H3 antagonists). nih.gov | Histamine receptors, Dopamine transporters, Serotonin receptors. |
| Oncology | Thieno[2,3-b]pyridine derivatives (anti-proliferative). nih.gov | Histone deacetylases (HDACs), kinases, tubulin. |
| Inflammatory Diseases | Pyrrolidine derivatives (analgesic/anti-inflammatory). researchgate.net | Cyclooxygenase (COX) enzymes, cytokine signaling pathways. |
Development of Advanced Synthetic Methodologies for Complex Analogs
To explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic routes to produce a library of complex analogs is essential. Modern organic synthesis offers powerful tools for modifying the pyridine and pyrrolidine cores with high precision and diversity.
Future synthetic strategies should focus on:
Late-Stage C-H Functionalization: This technique allows for the direct modification of carbon-hydrogen bonds on the pyridine ring, enabling the introduction of various functional groups without the need for pre-functionalized starting materials. The Minisci reaction, for example, is a classic method for alkylating electron-deficient heterocycles like pyridine and could be adapted for this scaffold. nih.gov
Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) are invaluable for creating carbon-carbon and carbon-nitrogen bonds. numberanalytics.com These methods can be used to attach diverse aryl, heteroaryl, or alkyl groups to specific positions on the isonicotinamide ring, allowing for systematic exploration of the chemical space.
Domino and Multi-Component Reactions: These reactions build molecular complexity in a single step from multiple starting materials. A 1,3-dipolar cycloaddition of an azomethine ylide could be employed to construct highly substituted pyrrolidine rings, generating analogs with varied stereochemistry and substitution patterns. researchgate.net
Regioselective Synthesis: A significant challenge in pyridine chemistry is controlling the position of substitution. The development of novel blocking groups or directing groups can enable exquisite regiochemical control, allowing for the selective synthesis of, for example, C4-functionalized analogs. nih.govchemrxiv.org
| Synthetic Methodology | Application to Analog Synthesis | Potential Outcome |
| C-H Functionalization | Direct introduction of alkyl/aryl groups onto the pyridine ring. nih.gov | Rapid generation of analogs with modified electronic and steric properties. |
| Palladium Cross-Coupling | Attachment of diverse substituents at specific positions. numberanalytics.com | Systematic SAR studies to identify key pharmacophoric elements. |
| 1,3-Dipolar Cycloaddition | Construction of complex, stereochemically rich pyrrolidine rings. researchgate.net | Exploration of the impact of stereochemistry on biological activity. |
| Photocatalysis/Electrocatalysis | Mild and selective reactions for functional group introduction. numberanalytics.com | Access to novel chemical space under sustainable reaction conditions. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
Once a biological activity is confirmed, understanding the compound's precise mechanism of action is crucial. A multi-omics approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. youtube.com
A potential multi-omics workflow could involve:
Transcriptomics (RNA-Seq): Treating a relevant cell model with this compound and sequencing the messenger RNA to identify which genes are up- or down-regulated. This can reveal the cellular pathways affected by the compound.
Proteomics and Phosphoproteomics: Using mass spectrometry to quantify changes in the levels of thousands of proteins and their phosphorylation status. nih.gov This can identify the signaling pathways that are activated or inhibited and can help pinpoint the direct or indirect protein targets.
Metabolomics: Analyzing the global profile of small-molecule metabolites (e.g., lipids, amino acids, nucleotides) within the cell. nih.gov This can reveal how the compound alters cellular metabolism, which is particularly relevant given the nicotinamide component's role in metabolic pathways like NAD+ synthesis. nih.gov
Integrating these datasets can uncover complex relationships between different molecular layers, leading to a comprehensive understanding of the drug's mechanism, identifying potential biomarkers for its efficacy, and predicting potential resistance mechanisms. youtube.com
Design of Targeted Delivery Systems for this compound
The efficacy of a drug is highly dependent on its ability to reach its site of action in a sufficient concentration while minimizing exposure to other tissues. For a compound like this compound, particularly if it shows promise for CNS disorders, overcoming the blood-brain barrier (BBB) is a major hurdle. researchgate.netnih.gov Future research should focus on designing targeted delivery systems to enhance its therapeutic index.
Promising approaches include:
Nanoparticle Encapsulation: Encapsulating the compound within biocompatible nanocarriers such as liposomes or polymeric nanoparticles can protect it from degradation and alter its pharmacokinetic profile. dovepress.comnih.gov
Surface Functionalization for Active Targeting: The surface of these nanocarriers can be decorated with specific ligands that bind to receptors expressed on target cells. For CNS delivery, this could include ligands for the transferrin receptor or glucose transporters, which are abundant on the BBB and can facilitate transport into the brain via receptor-mediated endocytosis. dovepress.com
Intranasal Delivery: This non-invasive route can bypass the BBB by utilizing the olfactory and trigeminal neural pathways, offering a direct route for drug delivery to the CNS. dovepress.comnih.gov Formulating the compound as a microemulsion or in lipid-based nanoparticles could enhance its uptake via this pathway. dovepress.com
| Delivery System | Mechanism | Advantage for this compound |
| Liposomes | Encapsulation in lipid bilayers. | Biocompatible; can be surface-modified for targeting. dovepress.com |
| Polymeric Micelles | Self-assembly of amphiphilic polymers to encapsulate hydrophobic drugs. | Can inhibit efflux pumps at the BBB, increasing brain penetration. dovepress.com |
| Extracellular Vesicles (EVs) | Using natural vesicles for drug cargo. | Inherent ability to cross biological barriers like the BBB. nih.govresearchgate.net |
| Intranasal Formulation | Administration via the nasal cavity. | Non-invasive, direct nose-to-brain pathway. nih.gov |
Addressing Research Challenges and Limitations in Isonicotinamide Chemistry
The development of any isonicotinamide-based therapeutic faces inherent challenges that must be addressed through dedicated research.
Polymorphism: Isonicotinamide is known to exist in multiple crystalline forms, or polymorphs. rsc.orgresearchgate.net Different polymorphs can have drastically different physicochemical properties, including solubility, stability, and bioavailability, which can impact the final drug product's performance. Future research must involve comprehensive polymorph screening under various crystallization conditions (e.g., different solvents) to identify and characterize all possible forms of this compound and its analogs. rsc.org Controlling the crystallization process to consistently produce the desired, most stable polymorph is a critical challenge.
Synthesis and Purification: While advanced synthetic methods exist, achieving high regioselectivity in the functionalization of the pyridine ring can be difficult, often leading to isomeric mixtures that are challenging to separate. nih.gov Optimizing reaction conditions and developing robust purification protocols will be essential for producing high-purity material for biological testing and further development.
Metabolic Stability and Pharmacokinetics: The pyrrolidine and isonicotinamide moieties can be susceptible to metabolic enzymes in the body. Early in vitro studies to assess the compound's metabolic stability in liver microsomes and its permeability across cell membranes (e.g., Caco-2 assays) are necessary to predict its in vivo pharmacokinetic behavior and identify potential metabolic liabilities that may need to be addressed through medicinal chemistry efforts.
Overcoming these challenges through systematic investigation will be paramount to successfully translating this compound from a chemical entity into a potential therapeutic agent.
Q & A
Q. Table 1. Comparative Synthetic Routes for Isonicotinamide Derivatives
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | 75–85 | ≥98% | |
| Pd-Catalyzed Coupling | 60–70 | ≥95% |
Q. Table 2. Recommended Analytical Techniques for Stability Studies
| Parameter | Technique | Conditions |
|---|---|---|
| Thermal Degradation | TGA/DSC | 10°C/min, N atmosphere |
| Photodegradation | UV Chamber | 365 nm, 48 hours |
| Hydrolytic Stability | HPLC-UV | pH 1.2–7.4, 37°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
